molecular formula C4H9NO2 B1362533 N-Ethylglycine CAS No. 627-01-0

N-Ethylglycine

Cat. No. B1362533
CAS RN: 627-01-0
M. Wt: 103.12 g/mol
InChI Key: YPIGGYHFMKJNKV-UHFFFAOYSA-N
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Description

N-Ethylglycine is a N-alkylglycine and a tautomer of a N-ethylglycine zwitterion . It is a natural product found in Pogostemon cablin .


Synthesis Analysis

N-Ethylglycine is an amino acid derivative that undergoes a two-step synthesis from glycine and ethyl bromide . A green synthesis of some new N-substituted glycine derivatives has also been reported .


Molecular Structure Analysis

The molecular formula of N-Ethylglycine is C4H9NO2 . Its IUPAC name is 2-(ethylamino)acetic acid . The InChI is 1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) and the Canonical SMILES is CCNCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of N-Ethylglycine is 103.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

N-Ethylglycine: Scientific Research Applications: N-Ethylglycine, also known as 2-(ethylamino)acetic acid, has several unique applications in scientific research. Below are detailed sections focusing on different fields where this compound is utilized:

Neuroscientific Research

N-Ethylglycine finds application in neuroscientific research, particularly in studying the impacts of drugs on the nervous system and exploring mechanisms of drug action .

Fermentative Production

There has been a demonstration of N-Ethylglycine production through fermentative processes using recombinant Corynebacterium glutamicum, which opens up possibilities for its use in industrial biotechnology .

Mechanism of Action

Target of Action

N-Ethylglycine, also known as 2-(ethylamino)acetic acid, primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the synaptic glycine concentration and is specifically expressed in astrocytes . Glycine is a major inhibitory neurotransmitter, and its rapid removal after release is controlled by glycine transporters, including GlyT1 .

Mode of Action

N-Ethylglycine interacts with GlyT1 in a unique way. While it doesn’t directly inhibit GlyT1, it acts as an alternative substrate for this transporter . This means that N-Ethylglycine competes with glycine for uptake by GlyT1, thereby affecting the function of GlyT1 .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethylglycine involves the glycinergic neurotransmission system . By acting as an alternative substrate for GlyT1, N-Ethylglycine can influence the synaptic concentration of glycine . This can have downstream effects on the functioning of glycinergic neurons and the overall inhibitory signaling in the nervous system .

Pharmacokinetics

It’s known that n-ethylglycine can accumulate in the system after continuous application of lidocaine, a drug that metabolizes into n-ethylglycine . This suggests that N-Ethylglycine may have a significant presence in the body under certain conditions, which could impact its bioavailability .

Result of Action

The action of N-Ethylglycine leads to a reduction in the uptake of glycine by GlyT1, resulting in elevated glycine levels at synapses of spinal inhibitory circuits . This can lead to antinociceptive effects , meaning it can reduce the sensation of pain . In animal models for chronic pain, N-Ethylglycine has been shown to relieve hyperalgesia and allodynia .

Action Environment

The action, efficacy, and stability of N-Ethylglycine can be influenced by various environmental factors. For instance, the concentration of extracellular glycine can affect the inhibitory action of N-Ethylglycine on GlyT1 . Additionally, the systemic application of lidocaine, which metabolizes into N-Ethylglycine, can also influence the action of N-Ethylglycine .

Safety and Hazards

N-Ethylglycine may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGGYHFMKJNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311675
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylglycine

CAS RN

627-01-0
Record name N-Ethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 627-01-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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